3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxy-phenylpropyl group, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Alkylation: Finally, the sulfonamide is alkylated with 2-hydroxy-2-phenylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Oxidation: Potassium permanganate in acidic conditions can oxidize the hydroxy group.
Reduction: Lithium aluminum hydride in ether can reduce the hydroxy group.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Formation of ketones from the hydroxy group.
Reduction: Formation of alkanes from the hydroxy group.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorobenzenesulfonamide
- N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
- 4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Uniqueness
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to the combination of chloro and fluoro substituents on the benzene ring, which can enhance its biological activity and chemical stability. The presence of the hydroxy-phenylpropyl group also contributes to its distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-15(19,11-5-3-2-4-6-11)10-18-22(20,21)12-7-8-14(17)13(16)9-12/h2-9,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZYUNMSFGQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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